An In-depth Technical Guide to the Chemical Properties of Bis-PEG12-acid
An In-depth Technical Guide to the Chemical Properties of Bis-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG12-acid is a discrete polyethylene glycol (dPEG®) derivative that functions as a homobifunctional crosslinker. Its structure features a 12-unit polyethylene glycol chain flanked by a carboxylic acid group at each terminus. This well-defined, monodisperse nature is a significant advantage over traditional polydisperse PEG linkers, ensuring batch-to-batch consistency and predictable behavior in bioconjugation applications. The hydrophilic PEG backbone imparts excellent water solubility to the linker and any molecule it is conjugated to, a critical feature for improving the pharmacokinetic properties of therapeutic molecules. The terminal carboxylic acids provide reactive handles for covalent attachment to primary and secondary amines, making it a versatile tool in drug delivery, antibody-drug conjugate (ADC) development, and proteomics.
Core Chemical Properties
The fundamental chemical properties of Bis-PEG12-acid are summarized in the table below, providing a quantitative overview for its application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C28H54O16 | |
| Molecular Weight | 646.72 g/mol | |
| CAS Number | 2667583-09-5 | |
| Purity | ≥95% | |
| Appearance | White to off-white solid or viscous oil | Generic observation |
| pKa | Estimated 4-5 | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | -20°C, desiccated |
Note on pKa: The pKa of the terminal carboxylic acids is estimated to be in the typical range for carboxylic acids. The electron-donating effect of the PEG chain may slightly influence this value. Experimental determination may be required for applications sensitive to the precise ionization state.
Reactivity and Applications
The primary utility of Bis-PEG12-acid lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to readily form stable amide bonds with primary and secondary amines. This reactivity is central to its application as a linker in various bioconjugation strategies.
Key Applications:
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Antibody-Drug Conjugates (ADCs): Bis-PEG12-acid is employed as a hydrophilic linker to attach cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.
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PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
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Peptide and Protein Modification: It can be used to crosslink proteins or to PEGylate peptides and proteins, thereby increasing their solubility, stability, and in vivo half-life.
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Surface Modification: The carboxylic acid groups can be used to attach the PEG linker to amine-functionalized surfaces, which can then be used for subsequent biomolecule immobilization while reducing non-specific binding.
Experimental Protocols
Activation of Carboxylic Acids and Amide Bond Formation
A common method for activating the carboxylic acid groups of Bis-PEG12-acid for reaction with amines is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.
Materials:
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Bis-PEG12-acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Amine-containing molecule (e.g., protein, peptide, small molecule)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving Bis-PEG12-acid
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Desalting column for purification
Procedure:
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Preparation of Reagents:
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Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
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Prepare a stock solution of Bis-PEG12-acid in DMF or DMSO.
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
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Activation of Bis-PEG12-acid:
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Dissolve Bis-PEG12-acid in Activation Buffer.
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Add a molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG12-acid solution. A 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid groups is a common starting point.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
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Conjugation to Amine-containing Molecule:
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Immediately add the activated Bis-PEG12-acid solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal reaction with the amine.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching of the Reaction:
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Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the conjugate using a desalting column or other appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove excess reagents and byproducts.
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Characterization of Conjugates
The successful conjugation of Bis-PEG12-acid to a target molecule can be confirmed using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials and to assess the purity of the final product. The conjugate will typically have a different retention time than the unconjugated molecule.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate, thereby verifying the addition of the Bis-PEG12-acid linker.
Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical two-step workflow for conjugating an amine-containing biomolecule to Bis-PEG12-acid using EDC/NHS chemistry.
